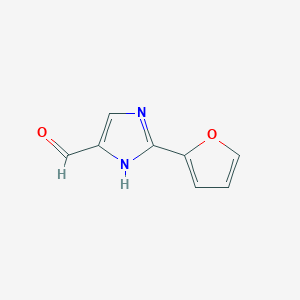

2-(2-Furyl)imidazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-(furan-2-yl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C8H6N2O2/c11-5-6-4-9-8(10-6)7-2-1-3-12-7/h1-5H,(H,9,10) |

InChI Key |

FUSYAUXYLGUDOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Furyl Imidazole 5 Carbaldehyde and Its Derivatives

Strategies for Imidazole-5-Carbaldehyde Core Synthesis

The introduction of a formyl (aldehyde) group at the C5 position of an imidazole (B134444) ring is a key step. This is often achieved through regioselective formylation of a pre-existing 2-substituted imidazole.

Regioselective Formylation Approaches

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.com The electron-rich imidazole ring attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group. For 2-substituted imidazoles, formylation generally occurs at the C4 or C5 position. The regioselectivity can be influenced by the nature of the substituent at the C2 position and the reaction conditions. nih.gov

Another classical method is the Duff reaction, which formylates activated aromatic rings, like phenols, using hexamine as the formyl source. wikipedia.org While effective for phenols, its application to less activated systems like simple 2-substituted imidazoles is less common. The reaction mechanism involves the formation of an iminium ion from hexamine, which is then attacked by the aromatic ring. wikipedia.org

The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is another well-known formylation method, though it is most commonly associated with phenols. wikipedia.org The direct application of these classical named reactions to achieve regioselective C5-formylation on a 2-(2-furyl)imidazole precursor requires careful optimization of reaction conditions to favor the desired isomer and avoid side reactions.

Precursor Chemistry: Synthesis of 2-Substituted Imidazoles

The synthesis of the 2-(2-furyl)imidazole precursor is a critical prerequisite for subsequent formylation. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a foundational multi-component reaction for creating substituted imidazoles. wikipedia.orgnih.govnih.gov This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgresearchgate.netslideshare.net To synthesize the 2-(2-furyl)imidazole precursor, furan-2-carbaldehyde (furfural) would be used as the aldehyde component in this reaction scheme.

Modern adaptations of this method offer various catalysts and conditions to improve yields and purity. researchgate.net The general approach provides a versatile entry to a wide range of 2-substituted imidazoles by simply varying the aldehyde component.

Incorporation of the 2-Furyl Moiety

Attaching the furan (B31954) ring to the imidazole core can be achieved through several synthetic paradigms, including building the imidazole ring from a furan-containing starting material or by coupling the two heterocycles.

Meerwein Arylation of Furfural (B47365) Derivatives

The Meerwein arylation is a radical reaction that typically involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a copper salt. wikipedia.orgresearchgate.net In the context of synthesizing furan-substituted compounds, this reaction can be used to arylate furan derivatives. researchgate.netpismin.com For instance, an arenediazonium salt can be coupled with furan-2-carbaldehyde to produce 5-aryl-furan-2-carbaldehydes. researchgate.net While this method is effective for adding aryl groups to the furan ring, its direct application to form a C-C bond between a pre-formed imidazole diazonium salt and furan, or vice-versa, is less documented and mechanistically challenging compared to other methods. A metal-free version of the Meerwein arylation has also been developed for synthesizing various arylated products. nih.gov

Condensation Reactions Involving Furan-2-carbaldehydes

A highly effective and common strategy for incorporating the 2-furyl moiety is through condensation reactions where furan-2-carbaldehyde is a key building block. csic.esopastpublishers.com The Debus-Radziszewski synthesis is a prime example of this approach. In this one-pot reaction, furan-2-carbaldehyde, a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or benzil), and a source of ammonia (e.g., ammonium (B1175870) acetate) are condensed to form the 2-(2-furyl)imidazole ring system. wikipedia.orgrsc.org

The reaction of glyoxal with ammonia is a fundamental process in the formation of the imidazole core. rsc.orgresearchgate.net The versatility of this condensation allows for the synthesis of a wide array of substituted imidazoles. For example, using benzil (B1666583) as the dicarbonyl component with furan-2-carbaldehyde and ammonium acetate (B1210297) leads to the formation of 2-(2-furyl)-4,5-diphenyl-1H-imidazole. This highlights the modularity of the approach.

The following table summarizes examples of condensation reactions to form furyl-substituted imidazoles.

| Dicarbonyl Component | Aldehyde Component | Amine Source | Product | Reference(s) |

| Glyoxal | Furan-2-carbaldehyde | Ammonia | 2-(2-Furyl)-1H-imidazole | wikipedia.orgnih.gov |

| Benzil | Furan-2-carbaldehyde | Ammonium Acetate | 2-(2-Furyl)-4,5-diphenyl-1H-imidazole | rasayanjournal.co.in |

| [2-(Furan-2-yl)-2-oxoethyl]acetate | Furan-2-carbaldehyde | Ammonia | 2,5-Bis(furan-2-yl)-1H-imidazole | researchgate.net |

Multi-component Reaction Paradigms

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. nih.gov The Debus-Radziszewski reaction itself is a classic example of a three-component reaction. wikipedia.org

Modern MCRs have been developed for the synthesis of highly substituted imidazoles. nih.govresearchgate.net For instance, a one-pot condensation of benzil, various aromatic aldehydes, and ammonium acetate has been used to synthesize a library of 2,4,5-triaryl-1H-imidazoles. researchgate.net By using furan-2-carbaldehyde in such a system, 2-(2-furyl)-4,5-diaryl-imidazoles can be readily accessed. These reactions are often facilitated by various catalysts, including Lewis acids or even green catalysts, to improve reaction rates and yields. rasayanjournal.co.in The Van Leusen imidazole synthesis is another notable three-component reaction that utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to produce 1,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org The adaptability of these MCRs makes them powerful tools for generating structural diversity in imidazole-based compounds. acs.org

Synthesis of Related Derivatives and Analogs

The chemical scaffold of 2-(2-furyl)imidazole-5-carbaldehyde serves as a versatile platform for the generation of a wide array of derivatives. Through targeted synthetic modifications, researchers can explore the impact of various substituents and fused ring systems on the properties of the core molecule.

Synthesis of 2-(2-Furyl)-1-hydroxyimidazoles and Imidazole 3-Oxides

The synthesis of N-hydroxylated imidazole derivatives, including 1-hydroxyimidazoles and imidazole 3-oxides, introduces a key functional group that can significantly alter the electronic and biological properties of the parent molecule. A common and effective method for the preparation of 2-unsubstituted imidazole 3-oxides involves the condensation of α-hydroxyimino ketones with a primary amine and formaldehyde. clockss.org These imidazole 3-oxides are stable and can act as 1,3-dipoles in various cycloaddition reactions. clockss.org

For instance, the reaction of imidazole 3-oxides with reagents like 2,2,4,4-tetramethylcyclobutane-1,3-dithione can lead to the corresponding imidazole-2-thiones through a sulfur-transfer reaction. clockss.org However, the outcome of these reactions can be influenced by the substituents on the imidazole ring. In some cases, unexpected deoxygenation of the imidazole 3-oxide can occur, leading to the formation of the parent imidazole. clockss.org This reactivity highlights the nuanced chemical behavior of these N-oxygenated derivatives.

Furthermore, 2-unsubstituted imidazole N-oxides can serve as precursors for the synthesis of 2-trifluoromethylsulfanyl-imidazoles. This is achieved through a one-pot procedure that involves a "sulfur transfer reaction" followed by electrophilic trifluoromethylation using the Togni reagent. nih.gov

Alkylation and Arylation Strategies for N-Substitution

Modification of the imidazole nitrogen is a common strategy to introduce structural diversity. N-alkylation of imidazoles can be readily achieved using alkyl halides. nih.govgoogle.com For example, the reaction of an imidazole with an alkyl halide in the presence of a base can yield the corresponding N-alkylated product. google.com The choice of solvent and base can influence the selectivity of the reaction, particularly in cases where O-alkylation is a competing pathway. google.com

For the introduction of aryl groups at the nitrogen atom, modern cross-coupling reactions are frequently employed. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the N-arylation of imidazoles and other N-heterocycles. researchgate.netresearchgate.netrsc.org This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos), and a base to couple an aryl halide or triflate with the imidazole nitrogen. researchgate.net The Ullmann condensation is another classical method for N-arylation, which traditionally involves the use of a copper catalyst. organic-chemistry.orgyoutube.com Both methods offer pathways to a wide range of N-aryl imidazole derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, tetraalkylammonium fluoride) | N-Alkyl-2-(2-furyl)imidazole | Straightforward method for introducing alkyl chains. nih.govgoogle.com |

| Buchwald-Hartwig N-Arylation | Aryl halide/triflate, Pd catalyst, Phosphine ligand, Base | N-Aryl-2-(2-furyl)imidazole | Broad substrate scope and high efficiency. researchgate.netresearchgate.netrsc.org |

| Ullmann N-Arylation | Aryl halide, Cu catalyst, Base | N-Aryl-2-(2-furyl)imidazole | Classic method, often requiring higher temperatures. organic-chemistry.orgyoutube.com |

Formation of Fused Heterocyclic Systems

The this compound core can be elaborated into more complex, fused heterocyclic systems. These reactions often take advantage of the reactivity of the imidazole ring and the aldehyde functional group. One such example is the synthesis of 2-[(5-aryl-2-furyl)methylene]-5,6-diphenylimidazo[2,1-b] clockss.orgresearchgate.netthiazol-3-ones. This is achieved through a three-component reaction involving 5-aryl-2-furancarbaldehydes, chloroacetic acid, and 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione in the presence of a base. clockss.org This reaction demonstrates the construction of a fused imidazo[2,1-b] clockss.orgresearchgate.netthiazole system.

Catalytic methods can also be employed to construct fused systems. For example, a Ru(II)-catalyzed [4+2] annulation of 2-alkenyl or 2-arylimidazoles with N-substituted maleimides or 1,4-naphthoquinones provides access to imidazo-fused polyheterocycles. This approach highlights the utility of transition metal catalysis in the efficient assembly of complex heterocyclic architectures.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and catalytic methods, are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis has been reported for various imidazole derivatives. researchgate.netniscpr.res.innih.gov For instance, a solvent-free microwave-assisted method has been developed for the synthesis of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. researchgate.net This method involves the condensation of furil (B128704) with aldehydes over acidic alumina (B75360) impregnated with ammonium acetate. researchgate.net

Another example is the microwave-assisted, one-pot, multicomponent synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. nih.gov This sequential two-step reaction utilizes microwave heating to accelerate the formation of the complex heterocyclic products. nih.gov The use of microwave irradiation in these syntheses aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. niscpr.res.in

| Microwave-Assisted Synthesis | Reactants | Key Advantages |

| 2-Substituted-4,5-di(2-furyl)-1H-imidazoles | Furil, Aldehydes, Ammonium acetate on acidic alumina | Solvent-free, good yields. researchgate.net |

| Imidazo[1,2-a]pyrimidine-containing imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | One-pot, reduced reaction time, green solvent. nih.gov |

| Aryl imidazoles | Primary aromatic/heteryl amine, Aryl/heteryl aldehydes, Ammonium acetate, Benzil | Shorter reaction time, high yields, environmentally friendly. niscpr.res.in |

Catalytic Methodologies

The use of catalysts is a cornerstone of green chemistry, as it allows for more efficient and selective transformations, often under milder reaction conditions. The synthesis of this compound and its derivatives can benefit from various catalytic approaches. For example, the preparation of 5-aryl-2-furancarbaldehydes, which are precursors for some of the fused heterocyclic systems, can be achieved through a catalytic arylation of furan-2-carbaldehyde with arenediazonium salts using a CuCl₂ catalyst. clockss.org

Multicomponent reactions for the synthesis of substituted imidazoles are often facilitated by catalysts. nih.gov For example, p-toluenesulfonic acid can be used to catalyze the one-pot synthesis of imidazo[1,2-a]pyrimidine-containing imidazole derivatives. nih.gov The development of novel catalytic systems, such as the use of heterogeneous catalysts, can further enhance the green credentials of these synthetic routes by simplifying catalyst recovery and reuse.

Chemical Reactivity and Transformation Studies of 2 2 Furyl Imidazole 5 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Imidazole (B134444) Ring

The reactivity of the imidazole ring in 2-(2-Furyl)imidazole-5-carbaldehyde is influenced by the electronic interplay between the furan (B31954) and imidazole moieties, as well as the substituents on both rings.

Substituent Effects on Reactivity

The electron-withdrawing nature of the carbaldehyde group at the 5-position of the imidazole ring, combined with the substituent at the 2-position, significantly impacts the ring's reactivity towards electrophiles and nucleophiles. Studies on related 1-methyl-5-(2-furyl)imidazoles have shown that the imidazole substituent has an electron-withdrawing effect on the furan ring. researchgate.net This effect influences the regioselectivity of electrophilic substitution reactions such as nitration, bromination, and acylation, which can occur on either the furan or imidazole ring depending on the reaction conditions. researchgate.net

For instance, in the case of salicylaldehyde (B1680747) hydrazones, the position of substituents on the benzene (B151609) ring affects the strength of hydrogen bonding and π-electron conjugation. nih.gov Electron-withdrawing groups tend to strengthen these interactions, while electron-donating groups weaken them. nih.gov This principle can be extended to understand how substituents on the furan or imidazole ring of this compound would modulate its reactivity. The substitution at a position that directly influences the electron density of the reaction center will have a more pronounced effect. nih.gov

Reactivity of the Carbaldehyde Functionality

The carbaldehyde group at the 5-position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions with Aminonucleophiles (e.g., Hydrazones, Oximes, Semicarbazones)

The aldehyde function readily undergoes condensation reactions with various aminonucleophiles. These reactions are fundamental in the synthesis of Schiff bases and other related compounds. For example, the reaction of aldehydes with hydrazines to form hydrazones is a well-established transformation.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of aldehydes suggests that it would react with hydrazines, hydroxylamine, and semicarbazide (B1199961) to form the corresponding hydrazones, oximes, and semicarbazones. These reactions are crucial for creating derivatives with potential biological activities.

Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, is a powerful tool for carbon-carbon bond formation. banglajol.info This reaction is typically catalyzed by a base or, in some cases, can be promoted by microwave irradiation. banglajol.info

Active methylene compounds, which possess two electron-withdrawing groups, readily react with aldehydes. rsc.orgresearchgate.net For instance, the reaction of various aldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst like urea (B33335) under microwave irradiation leads to the formation of olefinic products in high yields. banglajol.info Similarly, heterocyclic aldehydes such as 2-furaldehyde have been shown to react efficiently with active methylene compounds. banglajol.info It is therefore highly probable that this compound would undergo similar Knoevenagel condensations with active methylene compounds to yield a variety of substituted olefins. A study on the reaction of isoxazol-5-one with aldehydes and imidazole N-oxides demonstrated a tandem process involving Knoevenagel condensation followed by a Michael addition. rsc.org

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde | Active Methylene Compound | Product |

| Aromatic Aldehyde | Malononitrile | Olefin |

| 2-Furaldehyde | Malononitrile | 2-Furylmethylene malononitrile |

| Pyridine-4-carboxaldehyde | Malononitrile | 2-(3-Pyridylmethylene) malononitrile |

| Cinnamaldehyde | Ethyl cyanoacetate | Olefinic compound |

This table illustrates the general products of Knoevenagel condensation reactions. Specific yields for reactions involving this compound would require experimental data.

Prototropic Tautomerism and Isomerization

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key characteristic of many heterocyclic compounds, including imidazoles. clockss.org

N-Hydroxyimidazole and Imidazole N-Oxide Tautomerism

In the context of 1-hydroxyimidazoles, a significant tautomeric equilibrium exists between the N-hydroxyimidazole and the imidazole N-oxide forms. researchgate.net The position of this equilibrium is influenced by the electronic nature of the substituents on the imidazole ring and the solvent. researchgate.net

For 2-(2-furyl)-1-hydroxyimidazoles, it has been demonstrated that the presence of an electron-withdrawing carbonyl group at the 5-position of the imidazole ring stabilizes the N-hydroxy tautomeric form. researchgate.net This stabilization is observed in solvents like deuterated chloroform (B151607) and d6-DMSO. researchgate.net However, in ethanol, the imidazole N-oxide tautomer can also be present, coexisting with the predominant N-hydroxyimidazole form. researchgate.net The ability of 1-hydroxy-1H-imidazoles to undergo this proton transfer makes them interesting ligands in coordination chemistry. researchgate.net The functionalization of imidazole N-oxides serves as a versatile starting point for synthesizing a variety of imidazole derivatives. nih.gov

Table 2: Tautomeric Forms of 2-(2-Furyl)-1-hydroxyimidazole-5-carbaldehyde

| Tautomeric Form | Description |

| N-Hydroxyimidazole | The hydroxyl group is attached to a nitrogen atom of the imidazole ring. This form is stabilized by the electron-withdrawing carbaldehyde group at the 5-position. researchgate.net |

| Imidazole N-Oxide | The oxygen atom is coordinated to a nitrogen atom of the imidazole ring. This form can be present in certain solvents like ethanol. researchgate.net |

This interactive table summarizes the two primary tautomeric forms.

Equilibrium Dynamics and Influencing Factors

No specific information is available in the searched scientific literature regarding the equilibrium dynamics of this compound.

Cycloaddition and Heterocyclization Pathways

Detailed studies on the cycloaddition and heterocyclization pathways of this compound are not found in the current body of scientific literature. While the furan moiety is known to participate in Diels-Alder reactions, specific examples involving this compound are not documented.

Cross-Coupling Reactions and Derivative Functionalization

There is no specific information in the searched literature concerning cross-coupling reactions or the functionalization of derivatives starting from this compound.

Spectroscopic and Structural Elucidation of 2 2 Furyl Imidazole 5 Carbaldehyde

X-ray Crystallography and Solid-State Structural Analysis

Despite a thorough search of scientific literature and crystallographic databases, the specific crystal structure of 2-(2-Furyl)imidazole-5-carbaldehyde has not been publicly reported. However, analysis of closely related structures, such as 2,4,5-Tri-2-furyl-1H-imidazole, provides insight into the type of data that would be obtained from such an analysis. nih.gov

Conformation and Torsion Angle Analysis

Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would allow for a detailed examination of its molecular conformation. Key parameters of interest would be the torsion angles between the imidazole (B134444) ring and the furan (B31954) ring, as well as the orientation of the carbaldehyde group.

The orientation of the aldehyde group relative to the imidazole ring is another crucial conformational feature. The torsion angle defined by the atoms C4-C5-C(aldehyde)-O(aldehyde) would determine whether the aldehyde group is oriented in the plane of the imidazole ring or twisted out of it. This orientation can be influenced by steric and electronic factors within the molecule.

A hypothetical data table for torsion angles is presented below to illustrate the type of information that would be generated.

| Torsion Angle | Atoms Involved | Angle (°) (Hypothetical) |

| τ1 | C(furyl)-C(furyl)-C2(imid)-N1(imid) | 175.0 |

| τ2 | C(furyl)-C2(imid)-C5(imid)-C(ald) | 5.0 |

| τ3 | N1(imid)-C5(imid)-C(ald)-O(ald) | 178.0 |

This table is for illustrative purposes only and does not represent experimental data.

Intermolecular Interactions and Packing

The arrangement of molecules in the solid state is governed by a network of intermolecular forces. X-ray crystallography would elucidate these interactions for this compound. The presence of a hydrogen bond donor (the imidazole N-H) and several potential hydrogen bond acceptors (the imidazole nitrogen, the furan oxygen, and the aldehyde oxygen) suggests that hydrogen bonding likely plays a significant role in the crystal packing.

For example, in the crystal structure of 2,4,5-Tri-2-furyl-1H-imidazole, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov Similar interactions could be expected for this compound. Additionally, weaker interactions such as C—H···O and C—H···π interactions, as well as π-π stacking between the aromatic rings, would be identified and quantified.

Understanding the crystal packing is crucial as it can influence physical properties such as melting point, solubility, and solid-state stability.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition.

The molecular formula for this compound is C₈H₆N₂O₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. While experimental data for this specific compound is not available in the reviewed literature, a comparison of theoretical and hypothetical experimental values is presented in the table below to demonstrate the application of this technique.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 61.54 | 61.50 |

| Hydrogen (H) | 3.87 | 3.90 |

| Nitrogen (N) | 17.94 | 17.91 |

| Oxygen (O) | 20.49 | 20.55 |

The experimental values in this table are for illustrative purposes only.

A close agreement between the experimental and theoretical percentages would provide strong evidence for the correct empirical and molecular formula of the synthesized compound, confirming its identity and purity.

Computational and Theoretical Investigations of 2 2 Furyl Imidazole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds at the atomic level. For 2-(2-Furyl)imidazole-5-carbaldehyde, these calculations can provide insights into its geometry, electronic structure, and stability.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules containing linked aromatic rings like 2-(2-furyl)-1H-imidazole, a related compound, two primary conformations are possible due to rotation around the bond connecting the furan (B31954) and imidazole (B134444) rings. researchgate.net These are typically referred to as the syn and anti conformers, depending on the relative orientation of the oxygen atom in the furan ring and the N-H bond of the imidazole ring.

Theoretical calculations on the (2'-furyl)-imidazole series have shown that both conformers can exist, with their relative stability being influenced by the substitution pattern on the imidazole ring. conicet.gov.ar For 2-(2'-furyl)-imidazole, both conformers have been found to be present in the crystalline lattice. conicet.gov.ar It is therefore highly probable that this compound also exhibits these two stable conformers. The addition of a carbaldehyde group at the 5-position of the imidazole ring would further influence the electronic distribution and may have a subtle effect on the rotational barrier between the conformers.

Table 1: Predicted Stable Conformations of this compound

| Conformer | Description | Predicted Relative Stability |

|---|---|---|

| syn | The oxygen atom of the furan ring and the N-H bond of the imidazole ring are on the same side of the bond connecting the two rings. | Potentially one of the stable conformers. |

| anti | The oxygen atom of the furan ring and the N-H bond of the imidazole ring are on opposite sides of the bond connecting the two rings. | Potentially one of the stable conformers. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to participate in charge transfer interactions.

In a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich furan and imidazole rings, while the LUMO is likely to be distributed over the conjugated system, including the electron-withdrawing carbaldehyde group. This distribution would facilitate intramolecular charge transfer (ICT) upon electronic excitation. The presence of both electron-donating (furan and imidazole) and electron-withdrawing (carbaldehyde) moieties within the same conjugated system suggests that this compound could have interesting non-linear optical properties.

A smaller HOMO-LUMO gap generally corresponds to higher reactivity and a greater ease of electronic transitions. Computational studies on similar imidazole derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the imidazole ring. orientjchem.org Therefore, the carbaldehyde group in this compound is expected to play a significant role in modulating its electronic properties compared to the parent 2-(2-furyl)imidazole.

Table 2: Frontier Molecular Orbital (FMO) Characteristics

| Molecular Orbital | Predicted Location | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the furan and imidazole rings. | Site of electrophilic attack. |

| LUMO | Distributed over the conjugated system, including the carbaldehyde group. | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderate, allowing for electronic transitions. | Influences color, reactivity, and potential for charge transfer. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule, which is a key factor in its stability. NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, providing a measure of hyperconjugative and conjugative effects.

For a molecule with multiple heteroatoms like this compound, NBO analysis would reveal significant delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the ring systems. In a study of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis showed strong intramolecular charge transfer interactions that contribute to the stabilization of the molecule. acadpubl.eu

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, taking into account temperature and solvent effects. MD simulations would be particularly useful for studying the conformational dynamics of this compound, such as the rotation around the furan-imidazole bond and the flexibility of the carbaldehyde group.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the synthesis of imidazole derivatives often involves multi-step reactions, and computational modeling can help to identify the most likely reaction pathways by calculating the energies of intermediates and transition states.

Furthermore, the reactivity of the carbaldehyde group can be explored computationally. For instance, the mechanism of its reduction, oxidation, or participation in condensation reactions could be modeled to predict the most favorable reaction conditions and to understand the role of the furan-imidazole moiety in influencing the reactivity of the aldehyde.

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C=O stretch of the carbaldehyde, the C-H stretches of the furan and imidazole rings, and the various ring vibrations. researchgate.net Similarly, NMR chemical shifts for the different hydrogen and carbon atoms in the molecule can be calculated. researchgate.net Discrepancies between calculated and experimental spectra can often be resolved by considering the presence of different conformers or solvent effects. The correlation between theoretical and experimental spectra provides a high degree of confidence in the structural assignment of the molecule.

In Silico ADMET Prediction for Pharmaceutical Design

The design of a successful drug candidate requires a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an essential component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.gov While direct experimental ADMET data for this compound is not extensively available in the public domain, predictive models based on its structural features can be generated using various computational tools. These predictions are based on the analysis of structurally similar compounds, such as other imidazole and furan derivatives. nih.govnih.gov

The imidazole ring, a common scaffold in medicinal chemistry, generally imparts favorable pharmacokinetic properties. researchgate.netjopir.in Computational studies on various imidazole derivatives have shown that they often exhibit good oral bioavailability. nih.gov The furan moiety, also present in many bioactive compounds, can influence metabolic stability and clearance pathways. nih.gov

A predictive ADMET profile for this compound has been generated based on computational models that analyze its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). These parameters are critical in determining a compound's potential for oral absorption and cell membrane permeability. The following table summarizes the predicted ADMET properties for this compound.

Table 1: Predicted ADMET Profile for this compound

| Property | Predicted Value | Implication for Drug Design |

| Absorption | ||

| Oral Bioavailability | Good | Likely to be well-absorbed after oral administration. |

| Human Intestinal Absorption | High | Indicates efficient absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Renal Clearance | Low to Moderate | Primarily cleared through metabolic pathways rather than direct renal excretion. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Predicted to have a low risk of causing genetic mutations. |

| hERG Inhibition | Low Risk | Unlikely to cause significant cardiac toxicity. |

| Hepatotoxicity | Low to Moderate Risk | Further experimental validation is required. |

This data is predictive and generated from in silico models. Experimental verification is necessary to confirm these findings.

Computational Insights into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. jopir.in For this compound, computational SAR analysis can help to identify key structural features that may be responsible for its potential therapeutic effects and guide the design of more potent and selective analogs.

The core of the molecule consists of an imidazole ring, which is a versatile scaffold known to interact with a wide range of biological targets. researchgate.net The substituents at the 2- and 5-positions of the imidazole ring are expected to play a crucial role in determining its biological activity.

The imidazole-5-carbaldehyde moiety introduces a reactive aldehyde group. This group can act as a hydrogen bond acceptor and may be involved in key interactions within a receptor's binding pocket. The aldehyde functionality could also potentially form covalent bonds with nucleophilic residues in a target protein, leading to irreversible inhibition. The position and nature of substituents on the imidazole ring are known to be critical for the activity of compounds like angiotensin II receptor antagonists. nih.gov The substitution pattern of the imidazole ring is a key determinant of the kinase inhibitory activity of some derivatives. acs.org

Table 2: Predicted Structure-Activity Relationship Insights for this compound

| Structural Feature | Predicted Contribution to Biological Activity | Potential for Modification |

| Imidazole Core | Provides the fundamental scaffold for interaction with biological targets. The nitrogen atoms can act as hydrogen bond donors or acceptors. | Modifications to the imidazole nitrogen, such as alkylation, can alter lipophilicity and binding modes. |

| 2-(2-Furyl) Group | The furan oxygen can act as a hydrogen bond acceptor. The aromatic nature of the furan ring allows for potential π-stacking interactions. | Substitution on the furan ring could modulate electronic properties and steric bulk, potentially enhancing selectivity and potency. |

| 5-Carbaldehyde Group | The aldehyde oxygen is a strong hydrogen bond acceptor. The carbon atom is electrophilic and could participate in covalent interactions. | Reduction to an alcohol or oxidation to a carboxylic acid would significantly alter the electronic and steric properties, leading to different biological activities. |

These computational insights provide a foundational understanding of the potential of this compound as a pharmacologically active agent. However, it is imperative that these in silico predictions are substantiated through experimental biological testing to validate the hypothesized activities and SAR.

Advanced Research Applications of 2 2 Furyl Imidazole 5 Carbaldehyde

Applications in Material Science

The conjugated system and reactive functionalities of 2-(2-furyl)imidazole-5-carbaldehyde make it a promising building block for new materials with tailored optical and chemical properties.

Luminescent Properties and Optoelectronic Potential

The inherent fluorescence of the imidazole (B134444) ring system, coupled with the extended π-conjugation provided by the furan (B31954) moiety, suggests that this compound and its derivatives have significant potential as luminescent materials. Research on similar imidazole-based fluorophores has demonstrated their capacity for bright blue-green emission, with some exhibiting high fluorescence quantum yields. nih.govresearchgate.net The photophysical properties are often tunable by modifying the substituents on the imidazole or furan rings, which can alter the energy of the excited states and, consequently, the emission wavelengths. nih.gov

The aldehyde group in this compound offers a site for further chemical modification, allowing for the synthesis of a diverse range of fluorescent probes. For instance, condensation reactions with various amines can lead to Schiff base derivatives with altered photophysical properties, including potential for aggregation-induced emission (AIE). science.gov The electronic interplay between the electron-donating furan ring and the electron-withdrawing imidazole and aldehyde groups can lead to intramolecular charge transfer (ICT) phenomena, which are crucial for the design of environmentally sensitive fluorophores. nih.gov While specific photophysical data for this compound is not extensively documented, the properties of related furan and imidazole-based fluorophores underscore its potential in the development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). tandfonline.com

Table 1: Photophysical Properties of Representative Furan and Imidazole-Based Fluorophores

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Furan-Imidazole Derivative (Cyclo X) | 360 | 452 | 0.226 | nih.gov |

| Furan-Imidazole Derivative (SAC) | 350 | 428 | 0.400 | nih.gov |

| Furan-Imidazole Derivative (SNO) | 350 | 432 | 0.479 | nih.gov |

| 1,4-Phenylene-spaced bis-imidazole | Not Specified | Blue-Green Emission | Up to 0.90 | nih.gov |

| Phenanthro[9,10-d]-imidazole Derivative (PK1) | 372-386 | 440-465 | 0.268 | nih.gov |

Polymer Chemistry: Monomers and Polymerization

The furan and imidazole moieties within this compound present opportunities for its use as a monomer in polymer synthesis. The furan ring, in particular, is a well-established building block for bio-based polymers. researchgate.netcore.ac.uk For instance, 2,5-furandicarboxylic acid, a derivative of furan, is a key monomer for producing polyesters like poly(ethylene furanoate) (PEF), which is considered a renewable alternative to petroleum-based poly(ethylene terephthalate) (PET). tandfonline.comnih.gov

The aldehyde functionality of this compound allows for its participation in various polymerization reactions. It can undergo condensation polymerization with suitable co-monomers, such as diamines or diols, to form polyimines (Schiff base polymers) or polyacetals, respectively. Furthermore, the furan ring itself can be involved in polymerization. For example, furan derivatives can act as dienes in Diels-Alder reactions, opening avenues for the synthesis of thermally reversible polymers. core.ac.uk The imidazole group can also influence polymerization processes and the final properties of the resulting polymers, potentially enhancing thermal stability and providing sites for metal coordination. While direct polymerization of this compound has not been extensively reported, the reactivity of its constituent parts suggests its utility in creating novel polymeric materials. researchgate.netscielo.br

Table 2: Glass Transition Temperatures (Tg) of Representative Furan-Based Polyamides

| Polymer | Tg (°C) | Reference |

|---|---|---|

| Furan-based polyamide (FPA) with C4 diamine | 140 | researchgate.net |

| Furan-based polyamide (FPA) with C6 diamine | 125 | researchgate.net |

| Furan-based polyamide (FPA) with C8 diamine | 110 | researchgate.net |

Applications as Dyes and Chemosensors

The conjugated system and the presence of heteroatoms in this compound make it a promising candidate for applications as dyes and chemosensors. The aldehyde group is a key reactive site that can be functionalized to create selective receptors for various analytes, including metal ions. nih.gov For example, Schiff base derivatives formed by the reaction of the aldehyde with specific amines can act as chemosensors where the binding of a metal ion to the imine nitrogen and other donor atoms induces a change in the compound's color or fluorescence. researchgate.netrsc.org

The furan-imidazole scaffold can be designed to exhibit "turn-on" or "turn-off" fluorescence responses upon binding to a target analyte. rsc.org For instance, the coordination of a metal ion can restrict intramolecular rotation, leading to fluorescence enhancement, or it can quench fluorescence through electron or energy transfer mechanisms. The selectivity of these sensors can be tuned by modifying the structure of the ligand to create a binding pocket that is specific for a particular ion. researchgate.net While research on this compound as a chemosensor is still emerging, the principles established with similar furan- and imidazole-based sensors suggest its high potential in this area. nih.govresearchgate.net

Table 3: Detection Limits of Representative Imidazole and Furan-Based Chemosensors

| Chemosensor Type | Analyte | Detection Limit | Reference |

|---|---|---|---|

| Imidazole-based fluorescent sensor | Hg²⁺ | 5.3 nM | rsc.org |

| Diphenyl imidazole-based fluorescent sensor | Al³⁺ | 7.25 x 10⁻⁸ M | nih.gov |

| Benzidine-based chemosensor | Cu²⁺ | 2.63 ppm | researchgate.net |

| Benzidine-based chemosensor | PO₄³⁻ | 4.13 ppm | researchgate.net |

Catalytic Applications in Organic Synthesis

The nitrogen atoms of the imidazole ring in this compound can act as coordinating sites for metal ions, making it a valuable scaffold for the design of ligands for catalysis.

Ligand Design for Metal-Catalyzed Reactions

The aldehyde group of this compound provides a convenient handle for the synthesis of more complex ligands, particularly through the formation of Schiff bases. science.govnih.gov Reaction with primary amines yields imine ligands, which can be bidentate or polydentate depending on the structure of the amine. These Schiff base ligands, incorporating the furan-imidazole framework, can form stable complexes with a variety of transition metals. researchgate.netresearchgate.net

These metal complexes have potential applications in various catalytic transformations. The electronic properties of the ligand, influenced by the furan and imidazole rings, can be fine-tuned to modulate the reactivity of the metal center. For example, the electron-donating or -withdrawing nature of substituents on the furan or imidazole rings can impact the catalytic activity in reactions such as cross-coupling, oxidation, or reduction. The stability of metal-imidazole complexes is well-documented, and this robust coordination can lead to catalytically active and stable species. researchgate.netresearchgate.net

Table 4: Stability Constants (log K) of Representative Metal-Imidazole Complexes

| Metal Ion | Ligand | log K₁ | Reference |

|---|---|---|---|

| Cu²⁺ | Imidazole | 4.31 | researchgate.net |

| Ni²⁺ | Imidazole | 3.09 | researchgate.net |

| Co²⁺ | Imidazole | 2.55 | researchgate.net |

| Zn²⁺ | Imidazole | 2.58 | researchgate.net |

| Cd²⁺ | Imidazole | 3.25 | researchgate.net |

Asymmetric Catalysis, including Hydrogenation

A significant area of interest is the application of chiral derivatives of this compound in asymmetric catalysis. By introducing chirality into the ligand structure, it is possible to create catalysts that can stereoselectively synthesize one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical and fine chemical industries.

Chiral ligands can be prepared by reacting this compound with a chiral amine to form a chiral Schiff base. Alternatively, modifications can be made to the furan or imidazole rings to incorporate chiral substituents. These chiral ligands can then be complexed with metals such as rhodium, iridium, or ruthenium to generate catalysts for asymmetric hydrogenation of prochiral substrates like ketones, imines, and alkenes. nih.govnih.govoup.com The furan and imidazole moieties can play a crucial role in the catalytic cycle, not only by coordinating to the metal but also by influencing the steric and electronic environment around the active site, which in turn dictates the enantioselectivity of the reaction. nih.govajchem-b.com

Table 5: Enantioselectivity in Asymmetric Hydrogenation using Representative Chiral Furan and Imidazole-Containing Ligands

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Alkylfurans | Ir-Pyridine-Phosphinite | 65-82% | nih.gov |

| 3-Alkyl/Aryl-furans | Ir-Pyridine-Phosphinite | Excellent | nih.gov |

| β-Keto esters | Ir-Ferrocenyl P,N,N-ligands | up to 95% | researchgate.net |

| Ketones | Ir-SpiroAP ligand | up to 99.9% | oup.com |

Medicinal Chemistry Research (Mechanistic and Discovery Focus)

The imidazole nucleus is a well-established pharmacophore found in numerous therapeutic agents. Its ability to engage in various biological interactions makes it a privileged scaffold in drug discovery.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in diseases caused by pathogens like Helicobacter pylori. bohrium.com The inhibition of urease is a key therapeutic strategy. ekb.egnih.gov Numerous studies have shown that imidazole-based compounds can act as potent urease inhibitors. bohrium.com The inhibitory mechanism often involves the interaction of the imidazole ring with the nickel ions in the enzyme's active site.

The structure-activity relationship (SAR) of various imidazole derivatives reveals that the nature of substituents significantly influences inhibitory potency. nih.gov For instance, the presence of electron-withdrawing groups can enhance urease inhibitory activity. nih.gov Molecular docking studies on various inhibitors have shown key interactions, such as hydrogen bonding and pi-pi stacking, with active site residues. ekb.egnih.gov While this compound has not been specifically tested, the electronegative furan ring and the electron-withdrawing carbaldehyde group suggest it could be a candidate for urease inhibition. Docking simulations of related nitroimidazole derivatives have shown that such compounds fit well within the enzyme's active site, predicting a strong binding affinity. bohrium.com

Below is a table of urease inhibitory activity for various heterocyclic compounds, illustrating the range of potencies achieved with different scaffolds.

| Compound Class | Specific Compound Example | IC₅₀ (μM) | Reference |

| Dihydropyrimidine Phthalimide Hybrid | Compound 10g | 12.6 ± 0.1 | ekb.eg |

| Dihydropyrimidine Phthalimide Hybrid | Compound 10e | 15.2 ± 0.7 | ekb.eg |

| Imidazopyridine-Oxazole | Compound 4i | 5.68 ± 1.66 | nih.gov |

| Imidazopyridine-Oxazole | Compound 4o | 7.11 ± 1.24 | nih.gov |

| Halo-Substituted Mixed Ester/Amide | Compound 4b | 0.0016 ± 0.0002 | nih.gov |

| Standard Inhibitor | Thiourea | 21.0 ± 0.1 | ekb.eg |

This table presents data for compounds structurally related to the subject of this article to provide context for enzyme inhibition studies.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. nih.gov The imidazole scaffold is a key component of several kinase inhibitors. nih.govgoogle.comnih.gov For example, derivatives of 4-aminoimidazole (B130580) have been developed as potent inhibitors of Src family kinases (SFKs), which are often hyperactivated in cancer. nih.gov

Computational and co-crystal structure studies reveal that the imidazole ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket. nih.govnih.gov The substituents on the imidazole ring then occupy adjacent hydrophobic pockets, contributing to potency and selectivity. nih.gov For this compound, the imidazole core could anchor the molecule in the hinge region, while the 2-furyl and 5-carbaldehyde groups could be oriented to form interactions with other parts of the ATP-binding site. The development of imidazo[1,2-c]pyrimidin-5(6H)-ones as selective CDK2 inhibitors further underscores the versatility of the imidazole core in designing kinase inhibitors. nih.gov

The table below shows the inhibitory activity of some representative imidazole-based kinase inhibitors.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 2 (4-aminoimidazole derivative) | Src | 220 | nih.gov |

| Compound 2 (4-aminoimidazole derivative) | Fyn | 689 | nih.gov |

| Compound 3b (Imidazo[1,2-c]pyrimidin-5(6H)-one) | CDK2/cyclin E | Submicromolar | nih.gov |

| Dasatinib | Src Family Kinases | Potent inhibitor | nih.gov |

This table presents data for compounds structurally related to the subject of this article to provide context for enzyme inhibition studies.

Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication and transcription, and it is a validated target for anticancer drugs. nih.govnih.gov Research has identified N-fused imidazoles as potent catalytic inhibitors of human topoisomerase IIα (hTopoIIα). nih.gov These compounds are thought to function by blocking the ATP-binding site of the enzyme, thereby inhibiting its catalytic activity without intercalating into the DNA, a mechanism that can reduce certain side effects. nih.govrsc.org

Significantly, the furan moiety has also been implicated in Topo II inhibition. A study on carbazole (B46965) derivatives showed that a compound bearing two furan groups, 3,6-di(2-furyl)-9H-carbazole, was a novel catalytic inhibitor of Topo II. nih.gov This suggests that the furan ring can play a key role in the interaction with the enzyme. The combination of a furan ring and an imidazole core in this compound makes it a compelling candidate for investigation as a Topo II inhibitor. Its potential mechanism would likely be through catalytic inhibition, similar to other furan- and imidazole-based inhibitors. nih.govrsc.org

The imidazole scaffold is present in a variety of compounds exhibiting broad-spectrum antiviral activity. nih.govnih.gov Derivatives have been synthesized and tested against a range of DNA and RNA viruses, demonstrating the potential of this heterocyclic system in antiviral drug discovery. nih.govnih.gov For instance, certain substituted phenyl-imidazol-1-yl-methanones have been identified as potential lead compounds for developing novel antiviral agents. nih.gov

The antiviral activity of imidazole derivatives is highly dependent on the substitutions on the imidazole ring. nih.gov Structure-activity relationship studies have indicated that the presence of specific groups can confer potency against viruses such as herpes simplex virus-1 (HSV-1) and bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus. nih.govnih.gov The 2-(2-furyl) and 5-carbaldehyde substituents on the target compound represent a unique combination that has not been extensively explored in antiviral contexts. Given the established antiviral potential of both imidazole and some furan-containing compounds, this compound warrants investigation for its ability to inhibit the replication of various viral pathogens.

Research on this compound Remains Largely Undisclosed

Despite a comprehensive search of available scientific literature and databases, detailed research findings on the specific chemical compound This compound regarding its advanced research applications remain largely unpublished or inaccessible in the public domain. While extensive research exists for the broader classes of furan and imidazole derivatives, data focusing explicitly on the biological activities of this particular molecule is scarce.

This report aimed to collate and present information based on a defined outline of advanced research applications. However, the investigation could not yield specific studies or data sets for "this compound" in the following areas:

SARS-CoV-2 Main Protease (Mpro) Inhibition Studies: While imidazole-containing compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease, no specific studies detailing the inhibitory effects of this compound on Mpro were identified.

Molecular Docking and Binding Affinity Analysis for Antiviral Targets: Computational studies and molecular docking are common in antiviral research. However, no published research was found that specifically details the molecular docking and binding affinity of this compound with any antiviral targets.

Exploration of Antimicrobial and Antifungal Activities: The furan and imidazole moieties are known to be present in various compounds with antimicrobial and antifungal properties. Nevertheless, specific studies quantifying the antimicrobial and antifungal efficacy of this compound are not available in the reviewed literature.

Studies on Antiproliferative Mechanisms: Many imidazole derivatives have been studied for their potential as anticancer agents. However, research into the specific antiproliferative mechanisms of this compound has not been publicly reported.

Research into Neurogenesis Induction at the Cellular Level: The potential for small molecules to induce neurogenesis is an active area of research. There is currently no available data to suggest that this compound has been investigated for this purpose.

Structure-Activity Relationship (SAR) Studies for Biological Targets: SAR studies are crucial for optimizing lead compounds in drug discovery. No such studies for derivatives of this compound were found in the public domain.

Conformational and Stereochemical Aspects in Biological Activity: The three-dimensional structure of a molecule is critical to its biological function. Specific analyses of the conformational and stereochemical properties of this compound in relation to its biological activity are not documented in the available literature.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted imidazoles is a cornerstone of heterocyclic chemistry. For 2-(2-Furyl)imidazole-5-carbaldehyde, future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. While classical methods like the Weidenhagen reaction, which involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia (B1221849), could be adapted, modern approaches are sought. researchgate.net

One promising avenue is the application of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Research into adapting known multicomponent syntheses of imidazoles to incorporate a furan (B31954) moiety and an aldehyde group is an active area of interest. nih.gov Another approach could be the modification of existing imidazole (B134444) structures. For instance, the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), offers a versatile platform for creating a variety of imidazole derivatives and could potentially be adapted for the synthesis of the target molecule. mdpi.com

Future synthetic strategies will likely prioritize methods that offer high atom economy, use less hazardous solvents, and employ catalytic systems to minimize waste and energy consumption. numberanalytics.com The development of flow chemistry processes for the synthesis of this and related compounds could also offer advantages in terms of scalability, safety, and control over reaction conditions.

| Synthetic Approach | Description | Potential Advantages |

| Modified Weidenhagen Reaction | Condensation of a suitable α-dicarbonyl precursor with furfural (B47365) and an ammonia source. | Utilizes readily available starting materials. |

| Multicomponent Reactions | A one-pot reaction involving three or more starting materials to form the target molecule. | High efficiency, atom economy, and reduced waste. |

| van Leusen Imidazole Synthesis | Reaction of tosylmethyl isocyanide (TosMIC) with an aldimine, potentially derived from furfural. mdpi.com | Versatility in introducing substituents on the imidazole ring. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and reaction control. |

Exploration of Undiscovered Chemical Transformations

The unique combination of a furan ring, an imidazole ring, and an aldehyde group in this compound opens the door to a wide array of chemical transformations. The aldehyde functionality is a versatile handle for various reactions, including oxidations to the corresponding carboxylic acid, reductions to an alcohol, and condensations with amines or active methylene (B1212753) compounds to form larger, more complex structures.

The furan ring itself is susceptible to electrophilic substitution and can participate in Diels-Alder reactions, offering pathways to novel bicyclic and polycyclic systems. slideshare.net The imidazole ring, being aromatic, can also undergo electrophilic substitution, although the reactivity will be influenced by the other substituents. numberanalytics.com The decarbonylation of imidazole-2-carbaldehydes has been reported, suggesting that the formyl group at the 5-position of the target molecule might also be removable under certain conditions. researchgate.net

Future research will likely focus on systematically exploring the reactivity of each functional group and the interplay between them. This could lead to the discovery of novel chemical transformations and the synthesis of new families of heterocyclic compounds with potentially interesting properties. For example, the reaction with hippuric acid could lead to the formation of oxazolone (B7731731) derivatives, which are known to have biological activity. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to study the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential, providing insights into its reactivity and potential for intermolecular interactions. nih.gov

Such computational studies can help in predicting the regioselectivity of chemical reactions, understanding reaction mechanisms, and calculating spectroscopic properties for comparison with experimental data. nih.govacs.org For instance, computational modeling can predict the most likely sites for electrophilic attack on the furan or imidazole rings. Furthermore, in silico screening of potential derivatives of this compound can be performed to identify candidates with desired electronic or photophysical properties for applications in materials science or medicinal chemistry. nih.govresearchgate.net

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.gov |

| Molecular Docking | In silico screening for potential biological targets in medicinal chemistry. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with larger systems, such as enzymes or material surfaces. |

Expansion into New Areas of Material Science and Catalysis

The unique electronic properties of conjugated systems containing both furan and imidazole rings suggest potential applications in materials science. Imidazole-based polymers are known for their thermal stability and ionic conductivity, and the incorporation of a furan moiety could further tune these properties. numberanalytics.com Derivatives of this compound could be explored as building blocks for novel organic semiconductors, dyes for solar cells, or fluorescent probes.

In the field of catalysis, the imidazole nitrogen atoms can act as ligands for metal ions, making this compound and its derivatives potential catalysts or catalyst precursors. nih.gov The furan oxygen can also coordinate to certain metals. The development of metal complexes with this compound as a ligand could lead to new catalysts for a variety of organic transformations. Furthermore, furan derivatives are being investigated as platform molecules derived from biomass, and their catalytic upgrading is a key area of sustainable chemistry. frontiersin.org

Focused Mechanistic Research in Medicinal Chemistry

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Imidazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The furan ring is also present in many biologically active compounds. utripoli.edu.ly The combination of these two heterocycles in this compound makes it an attractive starting point for the design of new therapeutic agents.

Future research in this area will involve the synthesis of a library of derivatives and their screening against various biological targets. Mechanistic studies will be crucial to understand how these molecules exert their biological effects. For example, understanding the specific interactions of these compounds with enzymes or receptors can guide the design of more potent and selective drugs. nih.gov The aldehyde group can also be a key feature for covalent inhibition of certain enzymes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. nih.goviscientific.org In the context of this compound, AI can be employed in several ways. Retrosynthetic AI tools can help in designing novel and efficient synthetic routes by analyzing vast databases of chemical reactions. youtube.com

Q & A

Q. What are the established synthetic routes for 2-(2-Furyl)imidazole-5-carbaldehyde?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-furaldehyde with a substituted imidazole precursor (e.g., 5-aminoimidazole) under acidic or basic catalysis. Sodium metabisulfite in dry DMF at 120°C under nitrogen is effective for analogous imidazole-aldehyde formations .

- Step 2: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients), as validated for related imidazole carbaldehydes .

- Key Considerations: Monitor reaction progress using TLC and optimize pH to avoid side reactions (e.g., over-oxidation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign furyl protons (δ 6.3–7.5 ppm) and imidazole ring protons (δ 7.8–8.2 ppm). Compare with similar derivatives .

- FT-IR: Identify aldehyde C=O stretch (~1680–1720 cm⁻¹) and imidazole N-H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C–S and C–O interactions in crystal packing) if single crystals are obtainable .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies) . Gradient-corrected functionals (e.g., Lee-Yang-Parr) are suitable for correlation energy calculations .

- Validation: Compare computed bond lengths/angles with X-ray data (e.g., imidazole ring planarity, furyl C–O distances) .

- Reactivity Prediction: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can guide derivatization strategies .

Q. How can contradictory spectroscopic data between studies be resolved?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and MS data with computational predictions (DFT or MD simulations). For instance, discrepancies in aldehyde proton shifts may arise from solvent effects or tautomerism .

- Crystallographic Data: Use X-ray structures to resolve ambiguities in regiochemistry or hydrogen bonding .

- pH Considerations: Account for hydration equilibria (e.g., aldehyde ↔ gem-diol under acidic conditions), which alter spectral profiles .

Q. What strategies optimize the design of bioactive derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the furyl or imidazole moieties (e.g., halogenation, alkylation) and assess biological activity. For example, fluorination at the imidazole ring enhances metabolic stability .

- Computational Docking: Screen derivatives against target proteins (e.g., enzymes with imidazole-binding pockets) using software like AutoDock. Validate with in vitro assays .

- Synthetic Routes: Employ click chemistry (e.g., CuAAC) to append triazole or thiazole groups, as demonstrated for related benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.